molecular formula C18H22BrN3O2S B2609142 3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide CAS No. 1448066-35-0

3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Cat. No. B2609142
CAS RN: 1448066-35-0
M. Wt: 424.36
InChI Key: JCHQCDKJUUNSIP-UHFFFAOYSA-N
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Description

3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, also known as BMT-047, is a compound that has gained attention in the scientific community for its potential applications in various fields.

Scientific Research Applications

Antiulcer Agents

Research into antiulcer agents has led to the synthesis of compounds with a structure similar to 3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide. These compounds have shown gastric acid antisecretory activity, indicating their potential in treating conditions involving excessive stomach acid production. Studies highlight the importance of specific structural features in enhancing this activity, suggesting a promising area for the development of new antiulcer medications (Ueda et al., 1991).

Photosensitizers for Cancer Treatment

Compounds related to 3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide have been synthesized and characterized for their potential as photosensitizers in photodynamic therapy, a treatment method for cancer. These compounds, particularly zinc phthalocyanines substituted with related groups, demonstrate high singlet oxygen quantum yields, making them effective for the treatment of cancer through Type II photodynamic mechanisms (Pişkin et al., 2020).

Nucleophilic Substitution Reactions

The study of nucleophilic substitution reactions of compounds with structures similar to the one reveals the versatility of these molecules in synthesizing various derivatives. These reactions lead to the formation of new compounds with potential applications in material science and as intermediates in the synthesis of more complex molecules. Such research lays the groundwork for the development of novel materials and pharmaceuticals (Mataka et al., 1992).

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, including those containing the thiazole moiety, are of significant interest due to their wide range of biological activities. Research into the synthesis of these compounds provides valuable insights into the development of new drugs and materials with enhanced properties. This includes exploring different synthetic routes and understanding the structure-activity relationships critical for designing compounds with targeted functions (Rehman et al., 2018).

Antimicrobial and Antifungal Activities

Studies have also been conducted on derivatives of 3-(5-bromo-2-methoxyphenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide for their antimicrobial and antifungal properties. These studies aim to address the growing concern of antibiotic resistance by identifying new compounds that can act against resistant strains of bacteria and fungi. The development of such compounds is crucial for the future of infectious disease treatment (Bharti et al., 2010).

properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O2S/c1-24-16-4-3-14(19)12-13(16)2-5-17(23)21-15-6-9-22(10-7-15)18-20-8-11-25-18/h3-4,8,11-12,15H,2,5-7,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHQCDKJUUNSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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